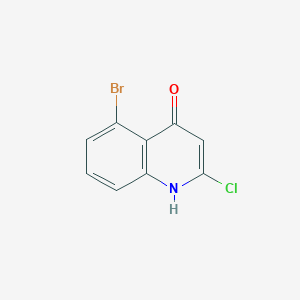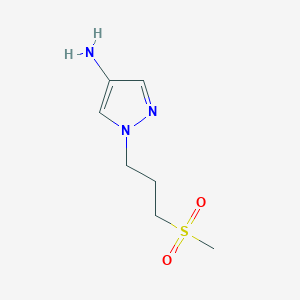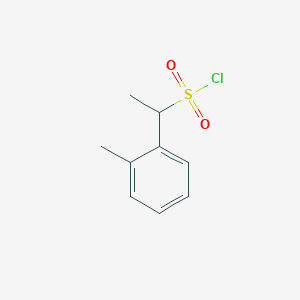
Ethyl 3-fluoro-2-methoxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-2-methoxyisonicotinate is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.17 g/mol It is a derivative of isonicotinic acid, featuring a fluorine atom at the 3-position and a methoxy group at the 2-position on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-2-methoxyisonicotinate typically involves the esterification of 3-fluoro-2-methoxyisonicotinic acid. One common method is the reaction of 3-fluoro-2-methoxyisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3-fluoro-2-methoxyisonicotinic acid+ethanolH2SO4Ethyl 3-fluoro-2-methoxyisonicotinate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoro-2-methoxyisonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted isonicotinates.
Oxidation: Formation of 3-fluoro-2-methoxyisonicotinaldehyde or 3-fluoro-2-methoxyisonicotinic acid.
Reduction: Formation of 3-fluoro-2-methoxyisonicotinol.
Applications De Recherche Scientifique
Ethyl 3-fluoro-2-methoxyisonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-fluoro-2-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Ethyl 3-fluoro-2-methoxyisonicotinate can be compared with other fluorinated isonicotinates, such as:
- Ethyl 3-chloro-2-methoxyisonicotinate
- Ethyl 3-bromo-2-methoxyisonicotinate
- Ethyl 3-iodo-2-methoxyisonicotinate
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound for drug development and other scientific applications.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
ethyl 3-fluoro-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3H2,1-2H3 |
Clé InChI |
KFYNOSDAOOAOLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC=C1)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




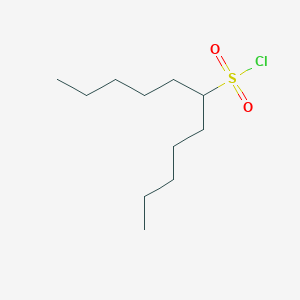
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)
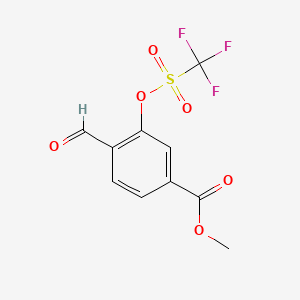

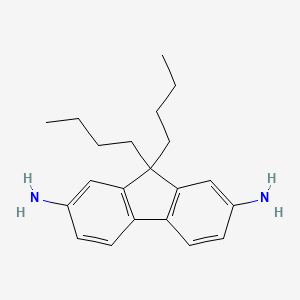
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
